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Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135 Get Quote

A Comparative Guide to the Kinase Selectivity of
PF-3758309
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of PF-3758309, a potent ATP-

competitive inhibitor, for its primary target, p21-activated kinase 4 (PAK4), over other kinases.

The information presented herein is supported by experimental data to aid researchers in

interpreting the results of studies using this compound.

Kinase Selectivity Profile of PF-3758309
PF-3758309 was initially developed as a specific inhibitor of PAK4. However, comprehensive

kinase profiling has revealed a broader range of activity. The compound demonstrates high

potency against several members of the PAK family, leading to its classification as a pan-PAK

inhibitor.[1] Furthermore, screening against a wider panel of kinases has identified several off-

target kinases that are inhibited with significant potency.

Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of PF-3758309 against PAK family

kinases and a selection of off-target kinases. This data is crucial for assessing the compound's

selectivity and potential for polypharmacology.
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Table 1: Inhibition of PAK Family Kinases by PF-3758309

Kinase
Inhibition Constant (Kᵢ) /
IC₅₀ (nM)

Assay Type

PAK4 Kᵢ: 18.7 ± 6.6 nM[2][3] Biochemical

K🇦: 2.7 nM[2][4]
Isothermal Titration

Calorimetry

K🇦: 4.5 nM[1] Surface Plasmon Resonance

PAK1 Kᵢ: 13.7 ± 1.8 nM[2][3][5] Biochemical

PAK2 IC₅₀: 190 nM[2][5] Biochemical

PAK3 IC₅₀: 99 nM[2][5] Biochemical

PAK5 Kᵢ: 18.1 ± 5.1 nM[2] Biochemical

PAK6 Kᵢ: 17.1 ± 5.3 nM[2] Biochemical

As indicated by the data, PF-3758309 exhibits similar high potency against PAK1, PAK5, and

PAK6 as it does for PAK4, and is only moderately selective over PAK2 and PAK3.[2][5]

Table 2: Notable Off-Target Kinase Inhibition by PF-3758309
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Kinase Family Kinase IC₅₀ (nM)

Src Family Src 45 - 60[5]

Yes 45 - 60[5]

Fyn 45 - 60[5]

Other AMPK < 60[1][5]

RSK1/2/3 < 60[5]

CHK2 < 60[5]

FLT3 < 60[5]

PKC isoforms < 60[5]

PDK2 < 60[5]

TRKα < 60[5]

AKT3 < 60[5]

PRK1 < 60[5]

FGR < 60[5]

In a screen against 146 kinases, 13 were inhibited with an IC₅₀ between 1 and 60 nM,

highlighting the compound's off-target activities.[5]

Experimental Methodologies
Understanding the protocols used to generate the selectivity data is essential for accurate

interpretation.

Biochemical Kinase Assays
The inhibitory activity of PF-3758309 was primarily determined using in vitro biochemical

assays.[2]

Objective: To measure the direct inhibition of kinase catalytic activity by the compound.
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General Protocol:

Compound Preparation: A serial dilution of PF-3758309 is prepared, typically in DMSO.

Assay Plate Preparation: The compound dilutions are added to the wells of a microtiter plate

(e.g., 384-well format).

Kinase Reaction:

Recombinant kinase enzyme is added to the wells containing the compound.

The reaction is initiated by adding a solution containing the kinase-specific substrate and

ATP. The ATP concentration is often kept near the Michaelis constant (Kₘ) to allow for

competitive inhibition to be observed.[2]

Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

Detection: The amount of phosphorylated substrate or consumed ATP is quantified. A

common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP

produced, providing a luminescent readout that is proportional to kinase activity.[6]

Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control

(DMSO vehicle). The IC₅₀ value, the concentration of inhibitor required to reduce kinase

activity by 50%, is calculated from the dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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